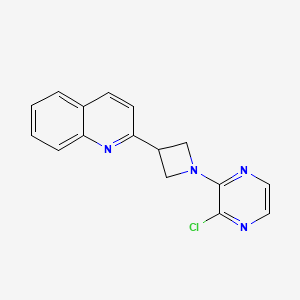
2-(1-(3-Chloropyrazin-2-yl)azetidin-3-yl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-(3-Chloropyrazin-2-yl)azetidin-3-yl)quinoline is a complex organic compound that features a quinoline core linked to an azetidine ring, which is further substituted with a 3-chloropyrazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(3-Chloropyrazin-2-yl)azetidin-3-yl)quinoline typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the azetidine ring and subsequent chloropyrazine substitution. Key steps include:
Formation of Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Azetidine Ring Formation: The azetidine ring can be introduced via cyclization reactions involving appropriate precursors such as β-amino alcohols.
Chloropyrazine Substitution: The final step involves the substitution of the azetidine ring with 3-chloropyrazine, typically using nucleophilic substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
2-(1-(3-Chloropyrazin-2-yl)azetidin-3-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinoline N-oxide derivatives.
Reduction: The azetidine ring can be reduced to form corresponding amines.
Substitution: The chloropyrazine moiety can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino-azetidine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
科学研究应用
2-(1-(3-Chloropyrazin-2-yl)azetidin-3-yl)quinoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
作用机制
The mechanism of action of 2-(1-(3-Chloropyrazin-2-yl)azetidin-3-yl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Pathways involved may include signal transduction, cell cycle regulation, and apoptosis .
相似化合物的比较
Similar Compounds
Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial properties.
Pyrazine Derivatives: Including pyrazinamide, used as an antitubercular agent.
Azetidine Derivatives: Compounds like azetidine-2-carboxylic acid, which have applications in peptide synthesis.
Uniqueness
2-(1-(3-Chloropyrazin-2-yl)azetidin-3-yl)quinoline is unique due to its combined structural features of quinoline, azetidine, and chloropyrazine, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry .
属性
分子式 |
C16H13ClN4 |
|---|---|
分子量 |
296.75 g/mol |
IUPAC 名称 |
2-[1-(3-chloropyrazin-2-yl)azetidin-3-yl]quinoline |
InChI |
InChI=1S/C16H13ClN4/c17-15-16(19-8-7-18-15)21-9-12(10-21)14-6-5-11-3-1-2-4-13(11)20-14/h1-8,12H,9-10H2 |
InChI 键 |
NTLJGDUNPBHEGW-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1C2=NC=CN=C2Cl)C3=NC4=CC=CC=C4C=C3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














